molecular formula C13H19NS2 B14528437 Butan-2-yl ethyl(phenyl)carbamodithioate CAS No. 62603-68-3

Butan-2-yl ethyl(phenyl)carbamodithioate

Cat. No.: B14528437
CAS No.: 62603-68-3
M. Wt: 253.4 g/mol
InChI Key: PZVFSCYQSVPCIL-UHFFFAOYSA-N
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Description

Butan-2-yl ethyl(phenyl)carbamodithioate is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the carbon atom also bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl ethyl(phenyl)carbamodithioate typically involves the reaction of butan-2-yl chloride with ethyl(phenyl)carbamodithioate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl ethyl(phenyl)carbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of thiols or disulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or disulfides.

    Substitution: Various substituted carbamodithioates depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl ethyl(phenyl)carbamodithioate has several applications in scientific research, including:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Butan-2-yl ethyl(phenyl)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Butan-2-yl ethyl(phenyl)carbamodithioate can be compared with other carbamodithioates, such as:

  • Methyl ethyl(phenyl)carbamodithioate
  • Ethyl ethyl(phenyl)carbamodithioate
  • Propyl ethyl(phenyl)carbamodithioate

These compounds share similar chemical structures but differ in the alkyl groups attached to the carbamodithioate moiety. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from these related compounds.

Properties

CAS No.

62603-68-3

Molecular Formula

C13H19NS2

Molecular Weight

253.4 g/mol

IUPAC Name

butan-2-yl N-ethyl-N-phenylcarbamodithioate

InChI

InChI=1S/C13H19NS2/c1-4-11(3)16-13(15)14(5-2)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3

InChI Key

PZVFSCYQSVPCIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC(=S)N(CC)C1=CC=CC=C1

Origin of Product

United States

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